2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-5-31-17-9-7-6-8-15(17)24-20(28)12-32-22-25-16-11-19(30-4)18(29-3)10-14(16)21-23-13(2)26-27(21)22/h6-11H,5,12H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSQUFPSIIHGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate triazole and quinazoline precursors under specific conditions.
Introduction of the dimethoxy and methyl groups: These groups can be introduced via alkylation or methoxylation reactions using suitable reagents.
Attachment of the sulfanyl group:
Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with 2-ethoxyphenylacetyl chloride to form the desired acetamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.
Scientific Research Applications
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antiviral therapies.
Biological Studies: It can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.
Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of related compounds and for developing new chemical probes.
Industrial Applications: It may find use in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazoloquinazoline core allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The presence of functional groups like the dimethoxy and sulfanyl groups can enhance its binding properties and selectivity. The exact pathways and targets involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related triazoloquinazoline and quinazoline derivatives are highlighted below:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula C₂₄H₂₄N₆O₄S .
Key Comparisons :
Core Structure: The target compound shares the [1,2,4]triazolo[1,5-c]quinazoline core with ’s analog but differs in substituents. This core is less common in and ’s quinazoline derivatives, which feature imidazo or dione cores. Triazoloquinazolines are known for rigid planar structures that favor intercalation or enzyme binding .
Sulfanyl-Acetamide Side Chain: The target’s ethoxyphenyl-linked acetamide contrasts with ’s 3-methylphenylsulfanyl group. The ethoxy group increases polarity, possibly reducing nonspecific interactions compared to lipophilic substituents in analogs . 2-Methyl vs.
Pharmacological Implications :
- The ethoxyphenyl acetamide in the target compound may confer selectivity for receptors with hydrophilic binding sites, whereas ’s dichlorophenyl derivatives likely target GABAergic systems due to halogenated aromaticity .
- ’s trifluorobutenyl-sulfanyl group introduces metabolic resistance via fluorine atoms, a feature absent in the target compound .
Research Findings and Data Gaps
Biological Activity
The compound 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic molecule that has shown significant promise in various biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines , characterized by a unique structure that includes a triazoloquinazoline core with dimethoxy and methyl substituents. Its molecular formula is , with a molecular weight of 432.52 g/mol.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. For instance, it has shown potential as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival .
- DNA Intercalation : It can intercalate into DNA, potentially disrupting its structure and function, which is crucial for its anticancer effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. The compound has been evaluated for its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT116 | 4.5 | High |
| A549 | 3.2 | Moderate |
| HeLa | 5.0 | Moderate |
These results indicate that the compound exhibits significant cytotoxicity against various cancer types, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition Studies
In enzyme inhibition assays, the compound demonstrated notable activity against:
- EGFR (Epidermal Growth Factor Receptor) : It inhibited EGFR phosphorylation at nanomolar concentrations.
- Topoisomerase II : The compound also displayed inhibitory effects on Topoisomerase II, which is critical for DNA replication and transcription.
Case Studies
Several case studies have documented the effects of similar compounds in preclinical models:
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for anticancer activity. Compounds similar to our target showed strong inhibitory effects on tumor cell proliferation and were effective against resistant cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to the ATP-binding site of EGFR, suggesting a mechanism for its inhibitory action on cancer cell growth .
Q & A
Q. How to assess compound stability under physiological conditions?
- Methodology :
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C) .
- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
